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Introduction
Valnivudine, also known as FV-100, is a potent, orally bioavailable nucleoside analogue

investigated for the treatment of herpes zoster (shingles), a painful condition caused by the

reactivation of the varicella-zoster virus (VZV). It is a prodrug of the highly active antiviral

compound CF-1743. This technical guide provides a comprehensive overview of the discovery,

synthesis, mechanism of action, and preclinical and clinical development of Valnivudine.

Discovery and Development
Valnivudine emerged from research into bicyclic nucleoside analogues (BCNAs) as potential

antiviral agents. The parent compound, CF-1743, demonstrated highly potent and selective

activity against VZV. However, CF-1743 exhibited poor oral bioavailability. To overcome this

limitation, Valnivudine was developed as a valyl ester prodrug of CF-1743, which is rapidly

and extensively converted to the active compound in vivo.[1]

The development of Valnivudine has involved several organizations, including Bristol-Myers

Squibb, ContraVir Pharmaceuticals (now Hepion Pharmaceuticals), and Synergy

Pharmaceuticals. It has progressed through clinical trials, including a Phase 2 study

(NCT00900783) and a terminated Phase 3 trial (NCT02412917) that compared its efficacy and

safety to valacyclovir for the prevention of post-herpetic neuralgia.[2]
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Synthesis Pathway
The synthesis of Valnivudine involves the preparation of the active compound, CF-1743,

followed by its esterification to yield the L-valyl ester prodrug. The core of CF-1743 is a bicyclic

furopyrimidine nucleoside. A general synthetic approach to such structures involves a

Sonogashira cross-coupling reaction.
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A generalized synthetic pathway for Valnivudine.
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Experimental Protocol: General Synthesis of Bicyclic
Furopyrimidine Nucleosides
While a specific, detailed protocol for the industrial synthesis of Valnivudine is proprietary, the

general approach for creating the bicyclic furopyrimidine core is described in the scientific

literature. The following is a representative protocol based on similar syntheses:

Sonogashira Coupling: To a solution of a protected 5-iodo-2'-deoxyuridine derivative in an

appropriate solvent (e.g., anhydrous DMF), a palladium catalyst (e.g., Pd(PPh3)4) and a

copper(I) co-catalyst (e.g., CuI) are added. A terminal alkyne is then added, and the reaction

mixture is stirred under an inert atmosphere at room temperature until the starting material is

consumed. The reaction is then quenched, and the product is extracted and purified by

column chromatography to yield the 5-alkynyl-2'-deoxyuridine intermediate.

Intramolecular Cyclization: The 5-alkynyl-2'-deoxyuridine intermediate is dissolved in a

suitable solvent mixture (e.g., TEA/MeOH), and copper(I) iodide is added. The mixture is

heated to reflux until the reaction is complete. The solvent is then removed under reduced

pressure, and the residue is purified by chromatography to afford the bicyclic furopyrimidine

nucleoside (CF-1743).

Esterification: The synthesized CF-1743 is then esterified with a protected L-valine derivative

using standard esterification methods, followed by deprotection to yield Valnivudine.

Mechanism of Action
Valnivudine is a prodrug that is rapidly absorbed and converted to its active form, CF-1743.

The antiviral activity of CF-1743 is dependent on its phosphorylation by the VZV-encoded

thymidine kinase (TK).
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Valnivudine Mechanism of Action
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The activation and mechanism of action of Valnivudine.
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CF-1743 is first converted to its monophosphate form by the viral TK. Cellular kinases then

further phosphorylate it to the diphosphate and subsequently the active triphosphate form. CF-

1743 triphosphate then acts as a competitive inhibitor of the VZV DNA polymerase, leading to

the termination of viral DNA chain elongation and thus inhibiting viral replication.

Preclinical Data
In Vitro Antiviral Activity and Cytotoxicity
The antiviral activity and cytotoxicity of CF-1743 and Valnivudine have been evaluated in

various cell lines.

Compound Virus Strain Cell Line EC50 (nM) CC50 (µM)

Selectivity
Index
(CC50/EC50
)

CF-1743 VZV OKA HEL 0.3 >10 >33,333

CF-1743 VZV YS HEL 0.1 >10 >100,000

Valnivudine - - - >10 -

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; HEL: Human

embryonic lung fibroblasts.

Experimental Protocol: Plaque Reduction Assay for VZV
The antiviral activity of compounds against VZV is commonly determined using a plaque

reduction assay.[3][4]

Cell Seeding: Human embryonic lung (HEL) fibroblasts are seeded in 6-well plates and

grown to confluency.

Virus Infection: The cell monolayers are infected with a standardized amount of VZV (e.g.,

100 plaque-forming units per well).

Compound Treatment: After a 2-hour adsorption period, the virus inoculum is removed, and

the cells are overlaid with a medium containing various concentrations of the test compound.
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Incubation: The plates are incubated at 37°C in a CO2 incubator for 7-10 days until viral

plaques are visible.

Plaque Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal

violet), and the number of plaques in each well is counted.

EC50 Determination: The EC50 value is calculated as the compound concentration that

reduces the number of plaques by 50% compared to the virus control.

Experimental Protocol: Cytotoxicity Assay
The cytotoxicity of antiviral compounds is typically assessed using a cell viability assay, such as

the MTT assay.

Cell Seeding: Cells (e.g., HEL fibroblasts) are seeded in 96-well plates.

Compound Treatment: The cells are exposed to various concentrations of the test compound

and incubated for a period that corresponds to the duration of the antiviral assay.

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for

the formation of formazan crystals by viable cells.

Solubilization: A solubilization solution is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

CC50 Determination: The CC50 value is calculated as the compound concentration that

reduces cell viability by 50% compared to the untreated control.

In Vivo Pharmacokinetics
Pharmacokinetic studies of Valnivudine (FV-100) have been conducted in healthy adult

volunteers.[1][5]
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Parameter
100 mg Single
Dose

200 mg Single
Dose

400 mg Single
Dose

800 mg Single
Dose

CF-1743 Cmax

(ng/mL)
114 (40.4) 228 (31.6) 433 (26.6) 751 (28.4)

CF-1743 Tmax

(h)
1.0 (0.5-2.0) 1.0 (0.5-2.0) 1.0 (0.5-2.0) 1.0 (0.5-3.0)

CF-1743 AUC0-

∞ (ng·h/mL)
620 (26.8) 1290 (25.6) 2580 (23.6) 4960 (25.4)

CF-1743 t1/2 (h) 3.1 (19.4) 3.4 (17.6) 3.8 (15.8) 4.5 (13.3)

Data are presented as mean (% coefficient of variation) for Cmax, AUC, and t1/2, and median

(range) for Tmax.[5]

A study on the effect of food showed that a high-fat meal significantly decreased the Cmax and

AUC of CF-1743, while a low-fat meal had no significant effect.[5]

Clinical Trials
Valnivudine has been evaluated in several clinical trials. A Phase 2, multicenter, randomized,

double-blind, parallel-group, comparative study (NCT00900783) assessed the efficacy and

safety of Valnivudine versus valacyclovir in patients with herpes zoster. A subsequent Phase 3

trial (NCT02412917) with a similar design was initiated but later terminated.[2]

Experimental Workflow: Phase 2 Clinical Trial
(NCT00900783)
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Phase 2 Clinical Trial Workflow (NCT00900783)
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A simplified workflow of a Phase 2 clinical trial for Valnivudine.
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Conclusion
Valnivudine is a promising antiviral agent for the treatment of herpes zoster. Its design as a

prodrug of the highly potent VZV inhibitor CF-1743 successfully addresses the issue of oral

bioavailability. Preclinical studies have demonstrated its high potency and selectivity against

VZV. While clinical development has faced challenges, the data gathered so far provides

valuable insights for the future development of antiviral therapies for VZV infections. This

technical guide serves as a comprehensive resource for professionals in the field of drug

discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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